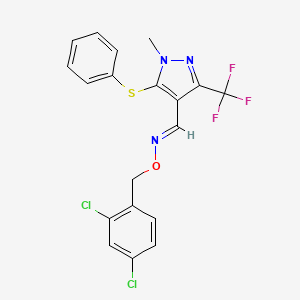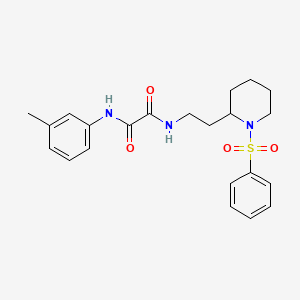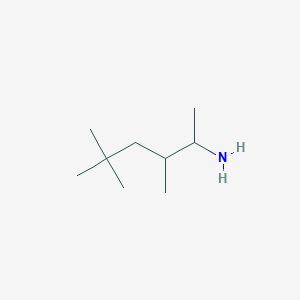![molecular formula C14H9ClF6N2S B2873510 3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine CAS No. 1092345-94-2](/img/structure/B2873510.png)
3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF6N2S and its molecular weight is 386.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine is involved in various chemical syntheses and reactions. For instance, trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This showcases the compound's utility in the efficient formation of polycyclic systems, highlighting its significance in synthetic organic chemistry (Haskins & Knight, 2002).
Synthesis of Novel Organic Compounds
The compound plays a crucial role in the synthesis of novel organic compounds, such as β-alkoxyl vinyl trifluoromethyl sulfones. The synthesis process involves the reaction of trifluoromethanesulfonyl chloride with vinyl ether in the presence of pyridine, leading to the creation of new push-pull alkenes. This synthesis method opens up possibilities for the development of new organic materials with potential applications in various fields, including pharmaceuticals and materials science (Shizheng et al., 1998).
Application in Pesticide Synthesis
2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the compound , has been extensively used in the synthesis of pesticides. The review of its synthesis processes and the evaluation of each process's efficiency underline the compound's importance in the agrochemical industry, particularly in developing effective pesticides (Xin-xin, 2006).
Heterocyclic Sulfides Synthesis
The compound is also crucial in the synthesis of unsymmetrical sulfides, particularly when 2-chloropyridines carrying a trifluoromethyl electron-withdrawing group react efficiently, yielding heterocyclic sulfides. This synthesis pathway is significant for creating compounds with diverse biological and chemical properties, which can be further explored for various applications (Chbani et al., 1995).
Development of Fluorinated Compounds
The research on the compound contributes to the broader field of fluorine chemistry, where its derivatives are utilized in creating fluorinated organic compounds. These compounds are essential in pharmaceuticals, agrochemicals, and materials science due to their unique properties imparted by the fluorine atoms (Inoue et al., 2016).
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF6N2S/c1-7(11-10(15)5-8(6-23-11)13(16,17)18)24-12-9(14(19,20)21)3-2-4-22-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVJEMEPXWBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)SC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)


![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)
